molecular formula C17H13ClN2O2 B13105146 Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate CAS No. 1956383-25-7

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate

Cat. No.: B13105146
CAS No.: 1956383-25-7
M. Wt: 312.7 g/mol
InChI Key: OYNVNVNOUAGZIV-UHFFFAOYSA-N
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Preparation Methods

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of anthranilamide with ethyl oxalate . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the quinazoline ring or the phenyl ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate can be compared with other quinazoline derivatives, such as:

Properties

CAS No.

1956383-25-7

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate

InChI

InChI=1S/C17H13ClN2O2/c1-2-22-17(21)15-13-5-3-4-6-14(13)19-16(20-15)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3

InChI Key

OYNVNVNOUAGZIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl

Origin of Product

United States

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